molecular formula C12H22INO3 B2495374 tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate CAS No. 257634-43-8

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate

Cat. No.: B2495374
CAS No.: 257634-43-8
M. Wt: 355.216
InChI Key: NKCUPYLIWCQMFX-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate, also known as IMB-106, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.

Scientific Research Applications

Solar Cell Performance Improvement

  • Application in Solar Cells : The addition of compounds related to tert-butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate in redox electrolytes, specifically 4-tert-butylpyridine (4TBP), significantly enhances the performance of dye-sensitized TiO2 solar cells. This enhancement is attributed to a shift in the TiO2 band edge and an increase in electron lifetime, indicating potential applications in solar energy technology (Boschloo, Häggman, & Hagfeldt, 2006).

Diagnostic and Pharmacokinetic Studies

  • Role in Diagnostic Studies : Derivatives of this compound are used in capillary gas chromatography for diagnosing and monitoring patients with tumors and metabolic disorders. This technique aids in the quantitative determination of various metabolites in urine, essential for clinical diagnoses and pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Synthesis of Natural Products and Pharmaceuticals

  • Synthesis of Alkaloids and Pharmaceuticals : The this compound scaffold is instrumental in synthesizing alkaloids and pharmaceuticals. For example, it's used in the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine, indicating its significance in medicinal chemistry and drug development (Brock et al., 2012).

Intermediate in Biotin Synthesis

  • Key Intermediate in Biotin Synthesis : It serves as a key intermediate in synthesizing Biotin, a water-soluble vitamin involved in metabolizing fatty acids, sugars, and α-amino acids. This highlights its role in the biosynthesis of essential nutrients (Qin et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific structure of the compound and the biological system . Without more specific information, it’s difficult to predict the mechanism of action of “tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate”.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many tert-butyl compounds are flammable . Proper handling and storage are essential to ensure safety .

Future Directions

The future research directions for a compound like “tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate” could include exploring its potential applications in pharmaceuticals or materials science, studying its reactivity to develop new synthetic methods, or investigating its biological activity .

Properties

IUPAC Name

tert-butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCUPYLIWCQMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CI)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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